Chemical properties of 3-Chloro-6-fluoropyridin-2-amine for medicinal chemistry
Chemical properties of 3-Chloro-6-fluoropyridin-2-amine for medicinal chemistry
An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-6-fluoropyridin-2-amine for Medicinal Chemistry
Introduction: The Strategic Value of Halogenated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the 2-aminopyridine motif is a particularly privileged structure, renowned for its ability to engage in critical hydrogen bonding interactions within the ATP-binding sites of protein kinases. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into these scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]
3-Chloro-6-fluoropyridin-2-amine is a trifunctional building block that offers medicinal chemists a powerful platform for generating novel molecular entities. The distinct reactivity of its amino, chloro, and fluoro substituents provides orthogonal chemical handles for systematic structure-activity relationship (SAR) exploration. This guide provides an in-depth analysis of the synthesis, reactivity, and spectroscopic properties of 3-Chloro-6-fluoropyridin-2-amine, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the first step in its effective utilization. The data presented below provides a snapshot of the key chemical and physical characteristics of 3-Chloro-6-fluoropyridin-2-amine.
Table 1: Physicochemical Properties of 3-Chloro-6-fluoropyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₅H₄ClFN₂ | [3][4] |
| Molecular Weight | 146.55 g/mol | [3][4] |
| IUPAC Name | 3-chloro-6-fluoropyridin-2-amine | [4] |
| CAS Number | 1378595-22-2 (similar structure) | [4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |
| Computed logP (XLogP3) | 1.6 | [4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features and Expected Values |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-8.0 ppm), showing coupling to each other. - Amine Protons: A broad singlet (approx. δ 4.5-5.5 ppm) corresponding to the two NH₂ protons.[5][6] |
| ¹³C NMR | - Five distinct signals in the aromatic region (approx. δ 110-160 ppm). - Carbons attached to fluorine and chlorine will show characteristic shifts and coupling (C-F coupling). |
| IR Spectroscopy | - N-H Stretch: Two sharp bands around 3300-3500 cm⁻¹ (asymmetric and symmetric).[7][8] - Aromatic C-H Stretch: Bands around 3000-3100 cm⁻¹.[7] - N-H Bend: A strong band around 1620 cm⁻¹.[7] - C=C/C=N Ring Stretch: Strong bands in the 1450-1600 cm⁻¹ region.[7] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 146. - Isotopic Peak (M+2): A peak at m/z 148 with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom. |
Synthetic Pathways to 3-Chloro-6-fluoropyridin-2-amine
The synthesis of highly substituted pyridines often involves the sequential functionalization of a pre-existing pyridine core. A plausible and efficient route to 3-Chloro-6-fluoropyridin-2-amine involves a regioselective nucleophilic aromatic substitution (SₙAr) reaction on a suitable polyhalogenated precursor.
Caption: Plausible synthetic workflow via SₙAr reaction.
Causality Behind Experimental Choices
The choice of a 2,3-dichloro-6-fluoropyridine precursor is strategic. The pyridine nitrogen and the fluorine atom at the C6 position electronically activate the C2 position for nucleophilic attack. This makes the displacement of the C2-chloro group by ammonia more facile than the displacement of the C3-chloro group, leading to the desired regioselectivity. The reaction typically requires elevated temperature and pressure to overcome the activation energy for the SₙAr reaction.[6][9]
Detailed Experimental Protocol: Synthesis via SₙAr
This protocol is a representative example based on established methodologies for similar transformations.[6]
-
Materials & Setup:
-
2,3-Dichloro-6-fluoropyridine (1.0 eq)
-
Aqueous Ammonia (28-30%, 10-15 eq)
-
A high-pressure steel reaction vessel (bomb reactor) equipped with a magnetic stir bar.
-
-
Procedure:
-
Charge the pressure vessel with 2,3-dichloro-6-fluoropyridine.
-
Carefully add the aqueous ammonia solution to the vessel in a fume hood.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in a heating mantle on a magnetic stir plate.
-
Heat the reaction mixture to 110-140°C with vigorous stirring.
-
Maintain the temperature for 16-24 hours. The internal pressure will increase significantly.
-
-
Work-up and Purification:
-
After the reaction time has elapsed, cool the vessel to room temperature, and then further cool in an ice bath before carefully venting the excess pressure.
-
Open the vessel and transfer the reaction mixture to a separatory funnel.
-
Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-Chloro-6-fluoropyridin-2-amine.
-
Reactivity and Strategic Application in Medicinal Chemistry
The true utility of 3-Chloro-6-fluoropyridin-2-amine lies in the differential reactivity of its functional groups, which allows for its use as a versatile scaffold in drug design.
Caption: Key reaction pathways for medicinal chemistry applications.
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Reactions at the C2-Amino Group: The primary amine is a potent nucleophile and a key interaction point in many drug targets.
-
Acylation and Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to introduce new functionality or to cap a reactive group.
-
Condensation Reactions: The amine can be used as a nucleophile to construct larger heterocyclic systems, which is particularly relevant in fragment-based drug design. For instance, it can react with diketones or related synthons to build fused ring systems.[5]
-
-
Reactions at the C3-Chloro Group: While less susceptible to SₙAr than halogens at the 2- or 6-positions, the C3-chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of diverse substituents deep within a protein's binding pocket.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with aryl or alkyl boronic acids/esters. It is one of the most powerful tools for introducing new aromatic or aliphatic groups.[10][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds, allowing for the installation of a wide range of primary and secondary amines, anilines, or N-heterocycles.[10][11]
-
-
The Role of the C6-Fluoro Group: The fluorine at the C6 position is generally the least reactive site on the ring towards substitution. Its primary role is not as a reactive handle but as a modulator of the molecule's properties.[1]
-
Metabolic Stability: Fluorine can block sites of potential oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Electronic Modulation: As a strongly electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, which can influence solubility, cell permeability, and binding interactions.
-
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for introducing an aryl group at the C3-position.[10][11]
-
Materials & Setup:
-
3-Chloro-6-fluoropyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
-
Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To the reaction vessel, add 3-Chloro-6-fluoropyridin-2-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100°C (or via microwave irradiation) with stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by preparative HPLC to obtain the desired coupled product.
-
Conclusion
3-Chloro-6-fluoropyridin-2-amine is a high-value, synthetically tractable building block for drug discovery. Its strategic arrangement of amino, chloro, and fluoro groups provides a rich platform for chemical exploration. The nucleophilic amino group serves as a critical anchor for target engagement, particularly in kinase inhibitors, while the C3-chloro position acts as a versatile handle for diversification via modern cross-coupling chemistry.[1][11][12] The C6-fluoro substituent provides a means to fine-tune pharmacokinetic properties and binding affinity. This guide has outlined the core chemical properties, synthetic routes, and reactive potential of this scaffold, providing a foundational tool for medicinal chemists aiming to design the next generation of innovative therapeutics.
References
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Hu, B., Yang, H., & Li, B. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. [Link]
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Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(16), 5034. [Link]
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Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. EP 0192287 A2. [Link]
- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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National Center for Biotechnology Information. (n.d.). 5-Chloro-6-fluoropyridin-2-amine. PubChem Compound Database. [Link]
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Arkat USA, Inc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]
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ResearchGate. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. [Link]
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